molecular formula C27H29N3O3S B11335172 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide

Cat. No.: B11335172
M. Wt: 475.6 g/mol
InChI Key: MPRHJLAECQVTIT-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Carbazole Moiety: The synthesis begins with the preparation of the 9-ethyl-9H-carbazole, which can be achieved through the alkylation of carbazole with ethyl halides under basic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors, such as 4-piperidone.

    Sulfonylation: The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzylsulfonyl chloride reacts with the piperidine derivative.

    Amidation: The final step involves the formation of the carboxamide linkage, typically through the reaction of the sulfonylated piperidine with a suitable amine derivative of the carbazole.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbazole moieties, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Drug Development: Its potential pharmacological properties make it a candidate for drug development and testing.

Mechanism of Action

The mechanism by which 1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by:

    Binding to Receptors: The compound can bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

    1-(Benzylsulfonyl)-N-(9H-carbazol-3-yl)piperidine-4-carboxamide: Lacks the ethyl group on the carbazole moiety.

    1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxylate: Contains a carboxylate group instead of a carboxamide.

Uniqueness: 1-(Benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-4-carboxamide is unique due to the presence of the ethyl group on the carbazole moiety, which can influence its binding affinity and specificity towards molecular targets. This structural variation can lead to differences in its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C27H29N3O3S/c1-2-30-25-11-7-6-10-23(25)24-18-22(12-13-26(24)30)28-27(31)21-14-16-29(17-15-21)34(32,33)19-20-8-4-3-5-9-20/h3-13,18,21H,2,14-17,19H2,1H3,(H,28,31)

InChI Key

MPRHJLAECQVTIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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